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Compound of Interest

Compound Name:
4-amino-N-(4-

methoxyphenyl)benzamide

Cat. No.: B113204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

a wide array of therapeutic agents. This guide provides a comparative analysis of 4-amino-N-
(4-methoxyphenyl)benzamide and other benzamide derivatives, highlighting their diverse

biological activities. While direct experimental data for 4-amino-N-(4-
methoxyphenyl)benzamide's biological activity is not extensively documented in publicly

available literature, its structural features provide a valuable reference point for understanding

the structure-activity relationships within the broader benzamide class. This report will compare

its physicochemical properties with those of benzamide derivatives that have demonstrated

significant activity as DNA methyltransferase (DNMT) inhibitors, antiviral agents, anticancer

therapeutics, and antimicrobial compounds.

Physicochemical Properties of 4-amino-N-(4-
methoxyphenyl)benzamide and Selected Derivatives
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and

pharmacodynamic behavior. The following table outlines these properties for our reference

compound and other biologically active benzamide derivatives.
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Compound Structure
Molecular

Formula

Molecular

Weight (

g/mol )

XLogP3

Topological

Polar

Surface Area

(Å²)

4-amino-N-

(4-

methoxyphen

yl)benzamide

C₁₄H₁₄N₂O₂ 242.27[1] 1.9[1] 64.4[1]

SGI-1027

(DNMT

Inhibitor)

C₂₇H₂₃N₇O 461.52 4.5 114.1

3-amino-N-

(4-

bromophenyl)

-4-

methoxybenz

amide

(Antiviral)

C₁₄H₁₃BrN₂O

₂
321.17 3.4 75.5

F8

(Anticancer)
C₂₄H₂₄FN₅O₃ 449.48 3.8 108.9

N-(4-

bromophenyl)

benzamide

(Antimicrobial

)

C₁₃H₁₀BrNO 276.13 3.5 29.1

Comparative Biological Activities of Benzamide
Derivatives
The versatility of the benzamide scaffold is evident in the wide range of biological targets it can

be engineered to interact with. The following table summarizes the activities of several classes

of benzamide derivatives. It is important to note that no specific biological activity data for 4-
amino-N-(4-methoxyphenyl)benzamide was identified in the reviewed literature.
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Class of

Benzamide

Derivative

Example

Compound

Biological

Activity
Target

Quantitative

Data

DNMT Inhibitor SGI-1027
Inhibition of DNA

methylation

DNMT1,

DNMT3A,

DNMT3B

hDNMT1 IC₅₀:

10 µM,

hDNMT3A EC₅₀:

0.9 µM[2]

Antiviral Agent

3-amino-N-(4-

bromophenyl)-4-

methoxybenzami

de

Inhibition of viral

replication
Enterovirus 71

IC₅₀: 5.7 - 12

µM[3]

Anticancer Agent F8

Cytotoxicity

against cancer

cells

Undifferentiated

gastric cancer

cells

HGC-27 IC₅₀:

0.26 µM[4][5]

Antimicrobial

Agent

N-(4-

bromophenyl)be

nzamide

Inhibition of

bacterial growth

Gram-positive

and Gram-

negative bacteria

E. coli MIC: 3.12

µg/mL, B. subtilis

MIC: 6.25

µg/mL[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key biological assays cited in this guide.

DNA Methyltransferase (DNMT) Inhibition Assay
(Colorimetric)
This assay quantifies the activity of DNMT enzymes.

Principle: DNMT enzymes transfer a methyl group from a donor to a DNA substrate coated on

a microplate well. The methylated DNA is then detected using a specific antibody and a

colorimetric readout.

Procedure:
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Reaction Setup: In a 96-well plate, add the DNMT assay buffer, the methyl group donor (S-

adenosyl-L-methionine), the purified DNMT1 enzyme, and the test compound at various

concentrations.[7]

Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation

reaction to occur.[7][8]

Washing: Wash the wells to remove unreacted components.[7]

Antibody Incubation: Add a capture antibody specific for methylated DNA and incubate at

room temperature for 60 minutes.[7][8]

Secondary Antibody and Detection: After another wash step, add a secondary antibody

conjugated to an enzyme. Following incubation and a final wash, add a developing solution

that produces a colorimetric signal.[7][8]

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The degree

of inhibition is calculated relative to the untreated control.[7][8]

Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound that inhibits the formation of

viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the

presence of the test compound. The ability of the compound to inhibit viral replication is

quantified by the reduction in the number of plaques (zones of cell death) formed.

Procedure:

Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate and incubate until a

confluent monolayer is formed.[9]

Compound and Virus Addition: Treat the cells with various concentrations of the benzamide

derivative. After a short incubation, infect the cells with Enterovirus 71.[10]

Overlay and Incubation: After an adsorption period, remove the virus-containing medium and

add an overlay medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to
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adjacent cells. Incubate the plates for several days to allow for plaque formation.[11]

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living

cells. Plaques will appear as clear zones where cells have been lysed by the virus.[10]

Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration

of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their

viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is

reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

The amount of formazan produced is proportional to the number of viable cells.

Procedure:

Cell Seeding: Plate cancer cells (e.g., HGC-27) in a 96-well plate and allow them to adhere

overnight.

Compound Treatment: Expose the cells to various concentrations of the benzamide

derivative for a specified period (e.g., 72 hours).[4]

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable

cells to metabolize the MTT into formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.
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Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to

inhibit the growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and

a standardized inoculum of the target microorganism is added. The MIC is the lowest

concentration of the compound that prevents visible growth of the microbe.

Procedure:

Preparation of Compound Dilutions: Serially dilute the benzamide derivative in a suitable

broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[12]

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli

or S. aureus) corresponding to a 0.5 McFarland standard.[12]

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12]

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed.[12]

Visualizing Synthesis and Mechanisms
To further elucidate the relationships between these compounds and their biological functions,

the following diagrams illustrate a general synthesis pathway, a key signaling pathway, and a

conceptual workflow.
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Starting Materials Acid Activation

Amide Coupling

4-aminobenzoic acid 4-aminobenzoyl chloride
SOCl₂ or (COCl)₂

Aniline Derivative
(e.g., 4-methoxyaniline)

4-amino-N-(4-methoxyphenyl)benzamide

Base (e.g., Pyridine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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